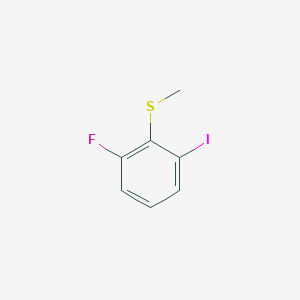

(2-Fluoro-6-iodophenyl)(methyl)sulfane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Fluoro-6-iodophenyl)(methyl)sulfane: is a chemical compound with the molecular formula C7H6FIS and a molecular weight of 268.09 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-iodophenyl)(methyl)sulfane typically involves the reaction of 2-fluoro-6-iodophenol with methylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (2-Fluoro-6-iodophenyl)(methyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.

Substitution: It can participate in substitution reactions, where the iodine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of (2-Fluoro-6-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can trigger a cascade of biochemical events, leading to the desired biological or chemical effect .

Comparación Con Compuestos Similares

- (2-Fluorophenyl)(methyl)sulfane

- (6-Iodophenyl)(methyl)sulfane

- (2-Fluoro-6-chlorophenyl)(methyl)sulfane

Comparison:

- (2-Fluoro-6-iodophenyl)(methyl)sulfane is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs .

- (2-Fluorophenyl)(methyl)sulfane lacks the iodine atom, resulting in different reactivity and potential applications .

- (6-Iodophenyl)(methyl)sulfane lacks the fluorine atom, which affects its chemical behavior and interactions .

- (2-Fluoro-6-chlorophenyl)(methyl)sulfane has a chlorine atom instead of iodine, leading to variations in its chemical and physical properties .

Actividad Biológica

(2-Fluoro-6-iodophenyl)(methyl)sulfane is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of halogen substituents, particularly fluorine and iodine, enhances its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a phenyl ring substituted with fluorine and iodine atoms, along with a methyl sulfane group. The halogen substituents significantly influence its electronic properties and reactivity:

| Property | Description |

|---|---|

| Molecular Formula | C7H6FIS |

| Molecular Weight | 236.08 g/mol |

| Functional Groups | Halogenated phenyl, methyl sulfane |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The halogen atoms can modulate the binding affinity and selectivity towards biological targets. For instance:

- Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking substrate structures or by binding to active sites, thereby blocking enzymatic activity.

- Receptor Interaction : It has been shown to interact with various cellular receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Studies

Recent studies have investigated the antimicrobial properties of compounds similar to this compound. For example, research indicates that halogenated phenyl groups can exhibit significant activity against bacterial strains, suggesting that this compound may also possess similar properties.

Case Study: Antimicrobial Activity

A study focused on the synthesis and evaluation of various halogenated sulfides demonstrated that compounds with similar structures showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the methyl sulfane group was noted to enhance cell permeability, which is crucial for effective antimicrobial action.

Interaction Studies

Studies have explored the interactions between this compound and biological macromolecules:

- Protein Binding : Preliminary research indicates that this compound can bind to proteins involved in metabolic pathways, potentially altering their function.

- Nucleic Acid Interactions : Its unique electronic characteristics may facilitate interactions with nucleic acids, affecting gene expression or replication processes.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Halogenation Reactions : Utilizing iodine and fluorine sources to introduce halogens onto the phenyl ring.

- Sulfanylation Reactions : Incorporating the methyl sulfane group through nucleophilic substitution reactions.

These synthetic routes highlight the versatility in constructing this compound and its derivatives.

Propiedades

IUPAC Name |

1-fluoro-3-iodo-2-methylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTOLHIZAXPAQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.